Cas no 51305-86-3 (N-[(thiophen-2-yl)methyl]cyclohexanamine)
N-[(thiophen-2-yl)methyl]cyclohexanamine Chemical and Physical Properties
Names and Identifiers
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- N-(Thiophen-2-ylmethyl)cyclohexanamine
- N-(2-Thienylmethyl)cyclohexanamine
- N-(Thiophen-2-ylmethyl)cyclohexamine
- N-[(thiophen-2-yl)methyl]cyclohexanamine
- cyclohexyl(2-thienylmethyl)amine
- LS-06426
- SCHEMBL5863472
- MFCD04491291
- 51305-86-3
- STL308510
- AKOS000222656
- EN300-32363
- ALBB-021361
- DTXSID30359452
-
- MDL: MFCD04491291
- Inchi: 1S/C11H17NS/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h4,7-8,10,12H,1-3,5-6,9H2
- InChI Key: IUBVIOLKUAZEJW-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CNC1CCCCC1
Computed Properties
- Exact Mass: 195.10800
- Monoisotopic Mass: 195.10817072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 40.3Ų
Experimental Properties
- PSA: 40.27000
- LogP: 3.56130
N-[(thiophen-2-yl)methyl]cyclohexanamine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-[(thiophen-2-yl)methyl]cyclohexanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004444-5g |
N-(Thiophen-2-ylmethyl)cyclohexanamine |
51305-86-3 | 95% | 5g |
$449.08 | 2023-09-01 | |
| Alichem | A169004444-10g |
N-(Thiophen-2-ylmethyl)cyclohexanamine |
51305-86-3 | 95% | 10g |
$714.48 | 2023-09-01 | |
| Chemenu | CM200089-5g |
N-(2-Thienylmethyl)cyclohexanamine |
51305-86-3 | 95% | 5g |
$385 | 2021-06-15 | |
| Chemenu | CM200089-10g |
N-(2-Thienylmethyl)cyclohexanamine |
51305-86-3 | 95% | 10g |
$642 | 2021-06-15 | |
| Apollo Scientific | OR959967-1g |
N-(Thiophen-2-ylmethyl)cyclohexanamine |
51305-86-3 | 97% | 1g |
£150.00 | 2025-02-21 | |
| Apollo Scientific | OR959967-5g |
N-(Thiophen-2-ylmethyl)cyclohexanamine |
51305-86-3 | 97% | 5g |
£445.00 | 2025-02-21 | |
| TRC | T430078-50mg |
N-(Thiophen-2-ylmethyl)cyclohexanamine |
51305-86-3 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T430078-100mg |
N-(Thiophen-2-ylmethyl)cyclohexanamine |
51305-86-3 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T430078-500mg |
N-(Thiophen-2-ylmethyl)cyclohexanamine |
51305-86-3 | 500mg |
$ 160.00 | 2022-06-02 | ||
| Crysdot LLC | CD11112989-5g |
N-(Thiophen-2-ylmethyl)cyclohexanamine |
51305-86-3 | 95+% | 5g |
$408 | 2024-07-17 |
N-[(thiophen-2-yl)methyl]cyclohexanamine Suppliers
N-[(thiophen-2-yl)methyl]cyclohexanamine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on N-[(thiophen-2-yl)methyl]cyclohexanamine
N-(Thiophen-2-ylmethyl)cyclohexanamine: A Comprehensive Overview
N-(Thiophen-2-ylmethyl)cyclohexanamine, also known by its CAS registry number 51305-86-3, is a unique organic compound that has garnered significant attention in the fields of pharmacology and materials science. This molecule belongs to the family of secondary amines and features a cyclohexane ring substituted with a thiophene-containing side chain. Its structure combines elements from both aromatic and aliphatic chemistry, making it a versatile candidate for various applications.
The compound's name reflects its key structural components: the cyclohexanamine core, which is a six-membered cyclic amine, and the thiophen-2-ylmethyl substituent. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, introduces interesting electronic properties and potential for conjugation. This combination makes N-(Thiophen-2-ylmethyl)cyclohexanamine an intriguing molecule for researchers exploring the intersection of organic chemistry and bioactive compounds.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of bioisosteres and pharmacophores. Its structural flexibility allows for easy modification to tune its properties, such as solubility, stability, and interactions with biological systems. These attributes make it a valuable tool for chemists seeking to optimize drug candidates or design novel materials.
In the realm of medicinal chemistry, N-(Thiophen-2-ylmethyl)cyclohexanamine has been investigated for its potential as a template ligand in metal complexes. The cyclohexane ring provides a rigid framework, while the thiophene substituent enhances coordination properties. Such complexes have shown promise in catalysis and as anticancer agents, where they can interfere with critical cellular pathways.
Furthermore, this compound has been explored for its role in polymer science. Its ability to form covalent or non-covalent interactions with other molecules makes it a potential building block for smart materials. Applications include the development of stimuli-responsive polymers and advanced drug delivery systems. The integration of thiophene moieties into polymer frameworks has been shown to enhance mechanical properties and introduce electron-rich regions, beneficial for electronic applications.
The synthesis of N-(Thiophen-2-ylmethyl)cyclohexanamine is relatively straightforward, involving the reaction of cyclohexanone with thiophene derivatives under appropriate conditions. This accessibility has facilitated its use in combinatorial chemistry, where large libraries of structurally diverse compounds are synthesized and screened for bioactivity.
Recent advancements in computational chemistry have also contributed to our understanding of this compound. Quantum mechanical calculations have provided insights into its electronic structure, molecular orbitals, and interactions with biological targets. These studies have guided the design of derivatives with improved pharmacokinetics and selectivity.
In summary, N-(Thiophen-2-ylmethyl)cyclohexanamine is a multifaceted compound with applications spanning drug discovery, materials science, and catalysis. Its unique structure and versatile properties make it an attractive candidate for researchers seeking innovative solutions in these fields.
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